molecular formula C6H6F8O2 B14399624 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol CAS No. 88332-84-7

2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol

Cat. No.: B14399624
CAS No.: 88332-84-7
M. Wt: 262.10 g/mol
InChI Key: FAUUOQOXRGLISP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is a fluorinated alcohol compound with the molecular formula C6H5F8O2. This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with methanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the precursor and methanol are mixed and passed through a reactor containing the acid catalyst. This method allows for efficient production with minimal by-products. The product is then purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to less fluorinated alcohols.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields less fluorinated alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a solvent in various reactions.

    Biology: Employed in the study of enzyme interactions and protein folding due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Applied in the production of specialty polymers and as a surfactant in the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can alter the conformation and activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Similar structure but lacks the methoxy group.

    1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Another fluorinated alcohol with a different substitution pattern.

Uniqueness

2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications where other fluorinated alcohols may not be effective.

Properties

CAS No.

88332-84-7

Molecular Formula

C6H6F8O2

Molecular Weight

262.10 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-1-methoxypentan-1-ol

InChI

InChI=1S/C6H6F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2-3,15H,1H3

InChI Key

FAUUOQOXRGLISP-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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